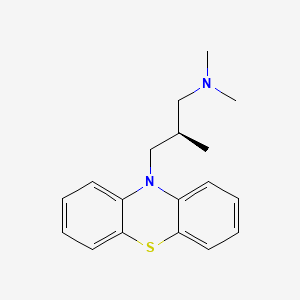

Trimeprazine, (R)-

Description

Historical Context of Phenothiazine (B1677639) Research

The foundational structure of phenothiazine was first synthesized in 1883 by Heinrich August Bernthsen. wikipedia.org However, the pharmacological journey of phenothiazine derivatives began even earlier with the synthesis of methylene (B1212753) blue in 1876. wikipedia.org This derivative garnered attention when Paul Ehrlich utilized it in his pioneering cell staining experiments in the mid-1880s, and later, it was clinically tested for its potential in treating malaria by the 1890s. wikipedia.orgnih.gov

Initially, phenothiazine itself found applications beyond medicine, being introduced as an insecticide by DuPont in 1935 and later used as an anthelminthic in both livestock and humans. wikipedia.orgvedantu.com However, its use in these capacities declined with the advent of more stable alternatives. wikipedia.orgvedantu.com

A pivotal shift in phenothiazine research occurred in the 1940s at Rhone-Poulenc Laboratories in Paris, where chemists, led by Paul Charpentier, began synthesizing various derivatives. wikipedia.orgvedantu.com This research led to the discovery of promethazine, a compound with potent antihistamine and sedative properties, which subsequently entered the market for allergy treatment and anesthesia. wikipedia.orgvedantu.com The most significant breakthrough came in the early 1950s with the development of chlorpromazine (B137089). wikipedia.orgnih.govbritannica.combrieflands.compacific.edu Recognized for its profound sedative and soothing effects, chlorpromazine was explored by Jean Delay and Pierre Deniker for its application in psychiatric patients, serendipitously revealing its antipsychotic activity. wikipedia.orgnih.gov This discovery revolutionized the treatment of psychiatric disorders, particularly schizophrenia, and established phenothiazines as a critical class of neuropharmacological agents. wikipedia.orgnih.govbritannica.combrieflands.compacific.edunih.gov The phenothiazine scaffold has since been recognized as a prototypical pharmaceutical lead structure due to its broad bioactivity and extensive historical impact. wikipedia.orgresearchgate.net

Significance of Chirality in Pharmaceutical Compounds

Chirality, defined as the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical chemistry. patsnap.comchiralpedia.com Molecules exhibiting this property are known as enantiomers. patsnap.comchiralpedia.com The three-dimensional arrangement of atoms within a molecule profoundly influences its physical, chemical, and, most importantly, its biological properties. patsnap.comijpsjournal.com

In the context of drug design and development, the significance of chirality is paramount. Biological systems, including enzymes, receptors, and proteins, are themselves chiral entities. chiralpedia.comijpsjournal.comnih.govmdpi.com Consequently, the interaction between a chiral drug and its biological target is often stereoselective, meaning that one enantiomer (the eutomer) may bind effectively and elicit a desired therapeutic effect, while its mirror image (the distomer) may be pharmacologically inactive, less active, or even responsible for adverse effects or toxicity. patsnap.comchiralpedia.comnih.govmdpi.comtaylorandfrancis.comresearchgate.netbrieflands.comslideshare.net

This stereospecificity extends beyond drug-receptor interactions to influence the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). patsnap.comnih.govtaylorandfrancis.comresearchgate.netgoogle.com Metabolic enzymes, for instance, are frequently stereospecific, preferentially processing one enantiomer over another, which can impact the drug's concentration and duration of action within the body. patsnap.comtaylorandfrancis.com

Recognizing these critical differences, the pharmaceutical industry has increasingly focused on developing and marketing drugs as single enantiomers rather than racemic mixtures. chiralpedia.comnih.govbrieflands.comperlego.comchiralpedia.comacs.org Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), now advocate for the assessment of individual enantiomer activities for racemic drugs and encourage the development of new chiral drugs as single enantiomers to enhance therapeutic outcomes and improve safety profiles. chiralpedia.comnih.gov Advances in enantioselective synthesis and analytical separation techniques have been crucial in enabling the production and evaluation of pure enantiomeric drugs. perlego.comchiralpedia.comacs.orgrroij.comnih.gov

Overview of Trimeprazine (B1682546) as a Chiral Phenothiazine Derivative

Trimeprazine, also known by its international nonproprietary name Alimemazine, is a well-established phenothiazine derivative. ontosight.ainih.govdrugbank.comwikipedia.orgncats.io Structurally, it is classified as a tricyclic antihistamine, sharing the core phenothiazine structure but possessing distinct side chain characteristics and ring substitutions compared to the more commonly known phenothiazine antipsychotics like chlorpromazine. nih.govdrugbank.comwikipedia.org

A key structural feature of Trimeprazine is the presence of a chiral center, specifically at the β-carbon of its propanamine side chain. ontosight.aichemeo.comfda.gov This chiral center gives rise to two enantiomeric forms: (R)-Trimeprazine and (S)-Trimeprazine. The focus of this article is specifically on the (R)-enantiomer, (R)-Trimeprazine, which refers to a particular three-dimensional configuration of the molecule. ontosight.ai While Trimeprazine is often encountered as a racemic mixture, denoted as (±)-Trimeprazine or dl-Trimeprazine, the isolation and study of its individual enantiomers are important due to the principles of chirality in pharmacology. chemeo.comeasychem.orgnist.gov The specific stereochemistry of (R)-Trimeprazine is crucial for understanding its interactions within biological systems, aligning with the broader significance of chirality in drug action. ontosight.ai

Structure

3D Structure

Propriétés

Numéro CAS |

2256-27-1 |

|---|---|

Formule moléculaire |

C18H22N2S |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

(2R)-N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |

InChI |

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/t14-/m1/s1 |

Clé InChI |

ZZHLYYDVIOPZBE-CQSZACIVSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |

SMILES isomérique |

C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |

SMILES canonique |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(-)-Alimemazine, (-)-Trimeprazine, Alimemazine, (R)-; Trimeprazine, (R)- |

Origine du produit |

United States |

Enantioselective Synthetic Methodologies for R Trimeprazine

Established Synthetic Pathways for Trimeprazine (B1682546) Racemate

The synthesis of trimeprazine racemate primarily involves the alkylation of the phenothiazine (B1677639) core structure gpatindia.com. These established routes typically yield a mixture of both (R) and (S) enantiomers.

Alkylation Approaches in Phenothiazine Synthesis

A common synthetic pathway for trimeprazine begins with the reaction of phenothiazine with methacrylonitrile (B127562) to produce an intermediate compound. This intermediate then undergoes reduction, often with lithium aluminum hydride (LiAlH4), followed by alkylation using a reagent such as methanesulfonyl chloride (MsCl). The final step involves reacting this alkylated intermediate with dimethylamine (B145610) to form trimeprazine.

Another reported method for synthesizing trimeprazine involves the direct alkylation of phenothiazine with 1-dimethylamino-2-methyl-propylchloride. More broadly, the synthesis of phenothiazine derivatives, including trimeprazine, often involves an initial step of forming the phenothiazine derivative through a condensation reaction between 2-amino-alkyl compounds and chlorinated phenothiazines. Subsequently, the phenothiazine derivative is alkylated with dimethylamino-propyl groups to introduce the necessary side chain. The free base form of trimeprazine can then be converted into a salt, such as trimeprazine tartrate, to enhance its solubility and pharmacokinetic properties gpatindia.com.

These racemic synthetic pathways are summarized in the table below:

| Pathway Description | Key Reagents/Steps | Intermediate Formation | Final Alkylation |

| Pathway 1 | Phenothiazine + Methacrylonitrile; LiAlH4 reduction; MsCl alkylation | Compound 111, Compound 112 | Dimethylamine |

| Pathway 2 | Phenothiazine + 1-dimethylamino-2-methyl-propylchloride | Not explicitly detailed | Direct alkylation |

| General Approach | Condensation of 2-amino-alkyl compounds and chlorinated phenothiazines | Phenothiazine derivative gpatindia.com | Dimethylamino-propyl groups gpatindia.com |

Development of Enantioselective Synthesis Routes for (R)-Trimeprazine

While trimeprazine is commonly produced as a racemate, the development of enantioselective synthetic routes for specific enantiomers like (R)-Trimeprazine is desirable due to potential differences in pharmacological activity or metabolism between enantiomers r-project.org. Although specific detailed synthetic methodologies for the production of (R)-Trimeprazine with high enantiomeric excess are not extensively documented in current general literature, the principles of asymmetric synthesis provide a framework for such endeavors. It is noteworthy that enantioselective biodegradation of trimeprazine by activated sludge has been observed, indicating that biological systems can distinguish between its enantiomers nih.gov. This biodegradation process was monitored using chiral HPLC with a cellulose-based chiral stationary phase, revealing enantiomeric fractions (EF) that provide evidence of this selective degradation nih.gov.

Application of Asymmetric Catalysis

Asymmetric catalysis is a powerful method for enantioselective synthesis, where a chiral catalyst directs the formation of one enantiomer over the other from an achiral or prochiral starting material r-project.orgd-aminoacids.com. This approach is highly efficient as the catalyst is used in catalytic amounts and can be recovered and reused d-aminoacids.com. Significant progress has been made in this field, with a focus on developing cost-efficient, scalable, and environmentally friendly processes for producing single enantiomer active pharmaceutical ingredients (APIs). Examples include the use of rhodium(II) carboxylate-catalyzed reactions for enantioselective synthesis of functionalized tropanes, where asymmetric induction was achieved using chiral catalysts. The challenge lies in ensuring high reactivity of the catalyst-substrate complex and achieving exquisite selectivity for the desired enantiomer.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated syntheses involve the temporary incorporation of a stereogenic group (chiral auxiliary) into an organic compound to control the stereochemical outcome of subsequent reactions. The auxiliary's inherent chirality biases the stereoselectivity, and it can typically be recovered and reused after the desired stereocenter is formed. This approach is considered reliable and versatile, making it a common choice in the early stages of drug development. Widely used chiral auxiliaries include 8-phenylmenthol, 1,1'-binaphthyl-2,2'-diol (BINOL), pseudoephedrine, and oxazolidinones. For instance, enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) has been used as a versatile chiral auxiliary for the asymmetric synthesis of various building blocks, including chiral amines, by directing the addition of nucleophiles to imines. A primary drawback of this method is the requirement for additional synthetic steps for both the attachment and subsequent removal of the chiral auxiliary.

Biocatalytic Approaches in Enantioselective Production

Biocatalysis leverages the high selectivity and efficiency of enzymes to facilitate chemical transformations, offering a sustainable and greener alternative to traditional chemical methods. Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity, often under mild reaction conditions. In the context of enantioselective production, biocatalysis can be employed for kinetic resolution of racemic mixtures, where enzymes selectively transform one enantiomer from a racemate, leaving the other unreacted or converting it into a desired product. While direct biocatalytic production of (R)-Trimeprazine is not widely reported, studies have shown the enantioselective biodegradation of trimeprazine racemate by activated sludge nih.gov. This process, occurring under conditions similar to OECD biodegradability tests, demonstrates that microorganisms possess enzymes capable of distinguishing between the enantiomers of trimeprazine, leading to selective degradation nih.gov. This observation, while not a synthetic route, underscores the potential for biocatalytic systems to interact enantioselectively with trimeprazine.

Stereochemical Aspects of Structure Activity Relationships Sar in R Trimeprazine

Fundamental Principles of Stereochemistry and Pharmacological Activity

Stereochemistry plays a pivotal role in determining the pharmacological activity of chiral drugs. Enantiomers, which are non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment. However, in biological systems, which are inherently chiral, enantiomers can exhibit distinct interactions with biological targets such such as receptors and enzymes. nih.govauburn.eduacs.orgpressbooks.pub This stereospecificity can lead to significant differences in drug absorption, distribution, metabolism, excretion, receptor binding affinity, and ultimately, the therapeutic and toxicological profiles of each enantiomer. nih.govauburn.eduacs.org Consequently, one enantiomer (the eutomer) may be responsible for the desired pharmacological effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. acs.orgpressbooks.pub

Structural Determinants of Receptor Binding and Affinity for (R)-Trimeprazine

Trimeprazine (B1682546), a first-generation antihistamine, primarily exerts its effects through antagonism of the histamine (B1213489) H1 receptor (H1R). gpatindia.commedchemexpress.comtg.org.au Its pharmacological activity is intricately linked to its tricyclic phenothiazine (B1677639) core and the nature of its side-chain substitutions.

The tricyclic phenothiazine core, a heterocyclic structure containing sulfur and nitrogen atoms, is a fundamental structural motif for Trimeprazine's activity. auburn.edumedchemexpress.comramauniversity.ac.inncats.ioresearchgate.net For optimal interaction with the H1 receptor, SAR studies indicate that the two aryl moieties within this tricyclic system must be capable of adopting a non-coplanar conformation. This non-planar arrangement is crucial for effective binding to the receptor site. auburn.edu

The aliphatic side chain attached to the nitrogen at position 10 of the phenothiazine nucleus is critical for Trimeprazine's pharmacological action. Specifically, Trimeprazine features a 2-3 branched alkyl chain between the tricyclic ring system and the terminal nitrogen atom. gpatindia.com The presence of a tertiary amine at the terminal nitrogen is essential for significant H1 receptor affinity. gpatindia.comauburn.edu Alterations in this side chain can profoundly influence the drug's activity. For instance, while unbranched alkyl chains in phenothiazine derivatives are often associated with antipsychotic activity, the branched chain in Trimeprazine leads to a reduction in tranquilizing activity and an increase in its antipruritic (anti-itch) properties. gpatindia.com This suggests that the branching pattern influences the molecule's ability to bind to and modulate different receptor systems, leading to a shift in its primary pharmacological effects. gpatindia.com

Comparative SAR Analysis of (R)-Trimeprazine Enantiomers and Related Derivatives

Trimeprazine possesses a single chiral center located on the carbon atom adjacent to the terminal nitrogen in its side chain. gpatindia.com While the general principles of stereochemistry dictate that enantiomers can have differing biological activities, specific research findings regarding the H1 receptor antagonism of (R)-Trimeprazine versus its (S)-enantiomer suggest a nuanced picture. Notably, stereoselective H1-receptor antagonism is typically not observed when chirality exists at this particular site (the carbon adjacent to the terminal nitrogen atom) in antihistamines. auburn.eduramauniversity.ac.in This implies that, unlike some other chiral antihistamines where one enantiomer is significantly more potent at the H1 receptor (e.g., levocetirizine (B1674955) being more potent than dextrocetirizine at H1R), nih.gov the (R) and (S) enantiomers of Trimeprazine may exhibit comparable affinity for the H1 receptor.

Despite this, the importance of enantiomeric purity and the potential for stereoselective degradation in the environment have led to studies on the enantioseparation of Trimeprazine. researchgate.netwikipedia.org This underscores the broader understanding that even if primary receptor binding at a specific target (like H1R) is not highly stereoselective for a given chiral center, other pharmacokinetic or pharmacodynamic differences between enantiomers can still exist.

Preclinical Neuropharmacology of R Trimeprazine

In Vitro Pharmacological Investigations of (R)-Trimeprazine

Studies in Isolated Human Islets

Influence on IRS2 Expression and CREB Phosphorylation

Trimeprazine (B1682546) has been shown to influence the expression of Insulin (B600854) Receptor Substrate 2 (IRS2) and the phosphorylation of cAMP Response Element-Binding protein (CREB). In studies involving isolated human pancreatic islets, Trimeprazine promoted CREB phosphorylation and subsequently increased the concentration of IRS2. nih.govuni.lu This effect on CREB phosphorylation is considered a potential mechanism through which Trimeprazine might increase IRS2 expression. nih.gov CREB phosphorylation is known to be downstream of cAMP- and Ca²⁺-mediated protein kinases and has been linked to increased IRS2 expression in β cells. nih.gov

Effects on Pancreatic β Cell Growth and Function

The influence of Trimeprazine on IRS2 expression and CREB phosphorylation is directly linked to its effects on pancreatic β cell growth and function. IRS2 is a crucial adapter protein that connects insulin and IGF1 receptors to downstream signaling pathways. uni.lu Strategies that enhance or maintain IRS2 expression can promote β cell growth, function, and survival. uni.lu

Effects on Thyroid Hormone Regulation Mechanisms

Trimeprazine (referred to as TMP in some studies) has been investigated for its effects on thyroid hormone regulation mechanisms, particularly concerning its potential to induce a decrease in thyroid hormone serum levels. Investigations have explored both central and peripheral mechanisms, including modulation of thyrotropin-stimulating hormone (TSH) secretion, inhibition of thyroperoxidase (TPO), and trapping of molecular iodine.

Central Thyrotropin-Stimulating Hormone Secretion Modulation

Studies in Wistar rats administered Trimeprazine showed a decrease in free triiodothyronine (fT3) and free thyroxine (fT4) serum levels. Concurrently, there was a trend toward an increase in TSH serum levels. This observed increase in plasma TSH is not consistent with a central mechanism involving a reduction of TSH secretion, but rather suggests a compensatory response to decreased thyroid hormone levels.

Peripheral Thyroperoxidase Inhibition

Regarding peripheral mechanisms, the inhibition of thyroperoxidase (TPO) was investigated. In vitro studies with Trimeprazine (TMP) and its three main metabolites—Trimeprazine sulphoxide (TSO), N-desmethyl trimeprazine (NDT), and 3-hydroxy-trimeprazine (3-OHT)—revealed that only 3-OHT inhibited TPO. Trimeprazine itself, TSO, and NDT did not demonstrate TPO inhibitory activity, contradicting the hypothesis that Trimeprazine directly inhibits TPO.

Molecular Iodine Trapping

The hypothesis of molecular iodine trapping as a peripheral mechanism for Trimeprazine's effect on thyroid hormones is supported by several findings. In vitro studies indicated that Trimeprazine (TMP) and Trimeprazine sulphoxide (TSO) expressed a high affinity for iodine. Furthermore, these molecules accumulated in the thyroid gland, and their thyroid concentrations significantly increased when rats were provided an iodine-supplemented diet. N-desmethyl trimeprazine (NDT), however, did not complex iodine. These results collectively support the theory that Trimeprazine and its metabolite TSO can trap molecular iodine through complex formation.

Influence on Histamine (B1213489) Release from Human Lung Fragments

Trimeprazine exhibits a biphasic effect on histamine release from isolated human lung fragments. At lower concentrations, it demonstrates a dose-related inhibition of anti-IgE-induced histamine release. Specifically, Trimeprazine inhibits anti-IgE-induced histamine release with an IC₅₀ of 19 nM. However, at higher concentrations, the compound can induce histamine release even in the absence of an antigen. The concentration at which Trimeprazine induces 50% histamine release (RC₅₀) is reported as 1.03 µM. This biphasic activity is characteristic of certain cationic, lipophilic histamine H1-receptor antagonists, to which Trimeprazine belongs.

Table 1: Influence of Trimeprazine on Histamine Release

| Effect | Concentration (IC₅₀/RC₅₀) | Condition | Reference |

| Inhibition of Histamine Release | 19 nM (IC₅₀) | Anti-IgE-induced | |

| Induction of Histamine Release | 1.03 µM (RC₅₅₀) | In absence of antigen (Higher concentrations) |

Investigation of Retinyl Ester Hydrolase Inhibition

Research has explored the inhibitory effects of Trimeprazine on retinyl ester hydrolase (REH) activity. In vitro studies have demonstrated that Trimeprazine functions as an inhibitor of retinyl ester hydrolase mims.comidrblab.netnih.gov. An in vivo investigation conducted in Brown Norway rats examined the impact of oral Trimeprazine on vitamin A metabolism. This study revealed that Trimeprazine did not significantly impede the intestinal absorption of vitamin A when compared to a placebo group mims.comidrblab.netnih.gov. However, treatment with Trimeprazine, in conjunction with amiodarone, led to a reduction in hepatic retinyl ester hydrolase activity in the drug-dosed rats (P=0.06 for amiodarone) mims.comidrblab.netnih.gov. Furthermore, drug administration resulted in a depletion of vitamin A (P<0.019) and exhibited distinct patterns of retinol (B82714) and its esters in response to dosing. These observations suggest that Trimeprazine influences various aspects of retinoid metabolism, including its absorption, storage, and transport within the body mims.comidrblab.netnih.gov.

Assessment in Human Stem Cell-Derived Neuronal Models

Specific preclinical assessments focusing solely on (R)-Trimeprazine within human stem cell-derived neuronal models were not identified in the current literature search. General advancements in the field indicate that human induced pluripotent stem cell (iPSC)-derived cortical neuron platforms are being developed for drug screening, particularly for compounds with anti-seizure properties uni.lu. These models offer a human-centric approach for early preclinical drug discovery and hold potential for personalized medicine applications uni.luwikipedia.org. While Trimeprazine has been shown to increase insulin receptor substrate 2 (IRS2) in human pancreatic islets and to promote pancreatic β cell growth and function in mice, direct investigations of (R)-Trimeprazine's effects within human stem cell-derived neuronal contexts were not found pharmakb.com.

In Vivo Preclinical Pharmacodynamics in Animal Models

The preclinical pharmacodynamics of Trimeprazine have been assessed across a range of animal models. Trimeprazine, a derivative of phenothiazine (B1677639), is recognized for its antihistaminic, antipruritic, sedative, and antiemetic properties. Its primary mechanisms of action involve the antagonism of histamine H1 receptors, muscarinic acetylcholine (B1216132) receptors, and dopamine (B1211576) D2 receptors.

Canine Models for Pharmacodynamic Evaluation

Canine models have been employed to assess the pharmacodynamic profile of Trimeprazine. A combination of Trimeprazine (also known as Alimemazine) and prednisolone, commercially available as Temaril-P, is approved for use in dogs as an antipruritic and antitussive agent. Trimeprazine has demonstrated effectiveness in suppressing apomorphine-induced vomiting in dogs. Intravenous administration of Trimeprazine at doses of 1-5 mg/kg resulted in negligible hypotensive effects in dogs. In studies evaluating its antipruritic efficacy, Trimeprazine, at doses ranging from 0.27 to 4.1 mg/kg administered three times daily, showed effectiveness in over 80% of cases of pruritus in dogs. Dogs have been reported to tolerate daily oral doses of Trimeprazine up to 24 mg/kg for three days.

Non-Human Primate Models in Preclinical Studies

Specific preclinical studies focusing solely on (R)-Trimeprazine or Trimeprazine in non-human primate models were not identified in the conducted literature search. Non-human primates are recognized as valuable models in preclinical research due to their significant physiological similarities to humans, particularly for studying complex metabolic, neurological, and infectious diseases, and are frequently utilized for pharmacokinetic/pharmacodynamic (PKPD) evaluations of biologics. However, direct investigations of Trimeprazine's pharmacodynamics or neuropharmacological assessment in these models were not found.

Investigations of Central Nervous System Activity

Trimeprazine exhibits notable central nervous system (CNS) activity. It is known to traverse the blood-brain barrier, which contributes to its pronounced sedative effects. Trimeprazine interacts with various neurotransmitter systems, including serotonin (B10506) and dopamine pathways, which are implicated in its sedative properties. While possessing sedative qualities, it is characterized as having reduced central effects compared to other phenothiazine derivatives. In clinical practice in some regions, Trimeprazine is utilized for the management of neurosis, depression, and anxiety of diverse origins, indicating its influence on CNS functions.

Preclinical Metabolism and Pharmacokinetics of R Trimeprazine

Enantioselective Biodegradation Studies

The biodegradation of chiral compounds like Trimeprazine (B1682546) is often enantioselective due to microbial processes. Studies have investigated the degradation of Trimeprazine enantiomers under conditions mimicking environmental settings.

Microbial Degradation by Activated Sludge

Trimeprazine undergoes enantioselective degradation when exposed to activated sludge under ready biodegradability test conditions. connectedpapers.comnih.govuv.es Experiments conducted in batch mode utilized a minimal salts medium inoculated with activated sludge, typically collected from wastewater treatment plants, and supplemented with racemic Trimeprazine. nih.gov The concentrations of the Trimeprazine enantiomers were monitored using chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based chiral stationary phase. nih.gov This methodology allowed for the assessment of how the microbial community within the activated sludge interacts differentially with the enantiomers of Trimeprazine. nih.gov

Comparative Degradation Rates of Enantiomers

The biodegradation of Trimeprazine by activated sludge has been confirmed to be enantioselective. nih.gov This enantioselectivity was evidenced by the calculated enantiomeric fractions (EF) over the course of the biodegradation assay. nih.gov Experiments were performed at various initial concentrations of the racemic mixture to observe this phenomenon. nih.gov While the studies confirm enantioselective degradation, specific comparative degradation rates for the (R)- and (S)-enantiomers of Trimeprazine under these conditions are not explicitly detailed in terms of numerical values in the search results. The observation of enantioselective degradation indicates that one enantiomer is degraded preferentially or at a different rate compared to the other. nih.gov

Preclinical Pharmacokinetic Profiling

Preclinical pharmacokinetic profiling of Trimeprazine, often studied as the racemate, provides essential insights into its absorption, distribution, and elimination characteristics, as well as its potential to cross biological barriers and bind to proteins.

Absorption, Distribution, and Elimination Characteristics in Animal Models

Trimeprazine is well absorbed from the digestive tract following oral administration. drugbank.com Its absorption can be delayed by food, and its bioavailability is reported to be less than 70%. mims.com Peak plasma concentrations are typically achieved within 3.5 to 4.5 hours after oral administration. cambridge.org

Regarding distribution, Trimeprazine is associated with low serum levels, suggesting its concentration in various body tissues. cambridge.org The liver, in particular, may act as a sequestration compartment for phenothiazines, including Trimeprazine, with reported liver-to-blood concentration ratios of up to 60:1. cambridge.org While data on specific animal models for all ADME parameters of (R)-Trimeprazine are limited, general pharmacokinetic characteristics of Trimeprazine (racemate) have been observed. Elimination of phenothiazines primarily occurs through hepatic biotransformation. cambridge.org

Table 1: Preclinical Pharmacokinetic Characteristics of Trimeprazine (Racemate)

| Characteristic | Observation | Source |

| Absorption | Well absorbed in the digestive tract. drugbank.com Delayed by food. mims.com | drugbank.commims.com |

| Bioavailability | <70% mims.com | mims.com |

| Tmax (oral) | 3.5–4.5 hours cambridge.org | cambridge.org |

| Distribution | Low serum levels, tissue concentration. cambridge.org Liver sequestration (up to 60:1 liver:blood ratio for phenothiazines). cambridge.org | cambridge.org |

| Elimination | Predominantly by hepatic biotransformation. cambridge.org | cambridge.org |

Blood-Brain Barrier Penetration Potential

Given Trimeprazine's sedative properties, it is inferred to possess the ability to penetrate the blood-brain barrier (BBB) to exert its central nervous system effects. drugbank.comcambridge.org In a postmortem case study involving alimemazine (Trimeprazine), the brain was identified as a major site of drug deposition. researchgate.net The ability of drugs to cross the BBB is influenced by factors such as molecular size, lipophilicity, and plasma protein binding. nih.govscielo.brmdpi.comfrontiersin.org

Protein Binding Characteristics

Trimeprazine exhibits high plasma protein binding. The circulating drug is almost completely bound to plasma proteins, with reported binding exceeding 90%. mims.comcambridge.orgresearchgate.net This characteristic was estimated through methods such as equilibrium dialysis. researchgate.net

Cytochrome P450 Enzyme Interactions and Induction

The preclinical metabolism of trimeprazine, a phenothiazine (B1677639) derivative, is primarily characterized by extensive hepatic biotransformation. wikipedia.org This process involves several enzymatic reactions, including oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation, which are subsequently followed by conjugation with glucuronic acid. wikipedia.org Identified degradation products of trimeprazine metabolism include 3-hydroxytrimeprazine (B3060993), trimeprazine sulfoxide, and N-desmethyltrimeprazine. wikipedia.org

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases predominantly located in the smooth endoplasmic reticulum of hepatocytes, although they are also present in other tissues. These enzymes play a critical role in the phase I metabolism of a vast array of xenobiotics, including approximately 75% of currently marketed drugs, primarily by mediating oxidative reactions. Major human CYP isoforms involved in drug metabolism include CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, with CYP3A4/5 being responsible for the metabolism of about 37% of drugs.

While trimeprazine undergoes significant hepatic metabolism, specific detailed research findings or quantitative data tables explicitly outlining the direct inhibition or induction of individual cytochrome P450 enzyme isoforms by (R)-Trimeprazine or its racemic form were not identified within the scope of the provided preclinical metabolism and pharmacokinetics data. The general understanding is that trimeprazine's metabolism in the liver suggests the involvement of hepatic enzyme systems, which can influence the metabolism of co-administered drugs.

In general, drug-drug interactions (DDIs) mediated by the CYP system can lead to significant alterations in drug pharmacokinetics, potentially resulting in drug toxicities, reduced pharmacological effects, or adverse drug reactions.

Enzyme Inhibition: This occurs when a drug, termed the "perpetrator," competes with another drug, the "victim," for the same enzyme receptor site on a CYP isoform. This competition can lead to decreased metabolism of the victim drug, resulting in higher systemic levels and an increased potential for toxicity.

Enzyme Induction: Conversely, enzyme induction is a process where a drug stimulates the expression and/or activity of a particular CYP450 isoform. This stimulation typically leads to an increased number of enzyme molecules, which in turn enhances the metabolism and clearance of co-administered drugs that are substrates for that specific enzyme pathway. CYP induction is often a transcriptional regulatory process, and its onset and offset time courses are influenced by the enzyme's half-life and the inducer's plasma concentration.

Preclinical evaluation of potential drug interactions with CYP enzymes is a standard component of drug development. In vitro assays, often utilizing human liver microsomes (HLMs), human recombinant enzymes, or hepatocytes, are employed to assess a drug's potential to inhibit or induce major drug-metabolizing CYP enzymes. These studies are crucial for identifying potential drug-drug interactions before a candidate drug progresses to later stages of development.

Advanced Analytical Methodologies for R Trimeprazine Research

Chromatographic Techniques for Enantiomer Separation and Quantitation

Chromatographic methods are indispensable for separating complex mixtures, especially for chiral compounds like Trimeprazine (B1682546), which exists as enantiomers. These techniques enable the isolation and individual analysis of each stereoisomer, which can exhibit distinct pharmacological profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the direct enantiomeric separation of Trimeprazine. This method relies on the formation of transient diastereomeric complexes between the chiral stationary phase (CSP) or chiral mobile phase additive and the enantiomers, leading to differential retention times and thus separation sigmaaldrich.comphenomenex.comresearchgate.net.

Research has demonstrated the successful enantiomeric separation of Trimeprazine using various chiral selectors. For instance, native β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been employed as chiral mobile phase additives in reversed-phase HPLC tandfonline.comtandfonline.com. In one study, Trimeprazine enantiomers were separated using a nonporous octadecylsilane (B103800) column with a mobile phase consisting of 98:2 v/v aqueous 0.1% trifluoroacetic acid (TFA) at pH 4.0 (adjusted with triethylamine) and acetonitrile, containing 10 mM β-CD tandfonline.com. Another approach utilized an AGP (alpha-1-acid glycoprotein) chiral column in reversed-phase mode for the resolution of Trimeprazine enantiomers researchgate.net. The effectiveness of cyclodextrins as chiral mobile phase additives is attributed to their ability to form inclusion complexes with the analytes, where the bulky nature of Trimeprazine facilitates strong interactions with native β-CD tandfonline.com.

A summary of reported chiral HPLC conditions for Trimeprazine separation is presented in Table 1.

Table 1: Representative Chiral HPLC Conditions for Trimeprazine Enantiomer Separation

| Chiral Selector/Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Reference |

| β-Cyclodextrin (Mobile Phase Additive) with Nonporous Octadecylsilane Column | 98:2 v/v Aqueous 0.1% TFA pH 4.0 (TEA-adjusted) - Acetonitrile containing 10 mM β-CD | 0.8 | Not specified | tandfonline.com |

| AGP Chiral Column | Reversed-phase conditions (details not specified) | Not specified | Not specified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and profiling of volatile and semi-volatile compounds, including drug metabolites. For Trimeprazine, GC-MS has been successfully applied to identify its metabolites in biological matrices, such as rat urine nih.govjst.go.jp.

In metabolic studies, samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) and extraction (e.g., with diethyl ether) prior to GC-MS analysis to convert conjugated metabolites into their free forms and isolate them nih.gov. Subsequent analysis by GC-MS involves the separation of metabolites based on their volatility and interaction with the stationary phase, followed by mass spectrometric detection that provides characteristic fragmentation patterns for identification thermofisher.com.

Key metabolites of Trimeprazine identified in rat urine using GC-MS include:

N-demethyltrimeprazine nih.govjst.go.jp

3-hydroxytrimeprazine (B3060993) nih.govjst.go.jp

N-demethyl-3-hydroxytrimeprazine nih.govjst.go.jp

Trimeprazine sulphoxide nih.govjst.go.jp

GC-MS generates reproducible molecular fragmentation patterns, making it an integral tool for metabolite identification by comparing measured spectra with existing spectral libraries like NIST thermofisher.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized technique in bioanalysis for the quantitative and qualitative analysis of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and throughput veedalifesciences.comresearchgate.netbiotrial.comselectscience.net. While specific detailed applications for (R)-Trimeprazine bioanalysis were not extensively detailed in the provided sources, the general principles apply to small molecules like Trimeprazine.

LC-MS/MS combines the separation power of liquid chromatography with the precise mass analysis capabilities of tandem mass spectrometry. This allows for the effective separation of the analyte of interest from endogenous interferences and other metabolites present in complex biological matrices biotrial.com. The mass spectrometry component, particularly the use of multiple reaction monitoring (MRM) modes, offers the sensitivity and specificity required to measure analytes at low concentrations with high precision biotrial.com.

The technique is crucial for evaluating bioavailability, bioequivalence, and pharmacokinetic data researchgate.net. Challenges in LC-MS/MS bioanalysis include sample preparation, which often involves techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to extract analytes from matrices researchgate.netbiotrial.com. Advances in LC-MS/MS, such as improved ionization efficiency and ion transmission in triple quadrupole instruments, have significantly enhanced sensitivity, allowing for detection at picogram or sub-femtogram levels veedalifesciences.com.

Spectroscopic and Spectrometric Characterization of (R)-Trimeprazine and its Metabolites

Spectroscopic and spectrometric methods provide valuable insights into the structure, purity, and concentration of Trimeprazine and its derivatives.

Mass Spectrometry Applications in Metabolic Studies

Mass spectrometry (MS), as a standalone technique or coupled with chromatography (GC-MS, LC-MS/MS), is fundamental in metabolic studies of Trimeprazine. It provides information about the molecular weight and fragmentation patterns of the parent compound and its metabolites, aiding in their structural elucidation thermofisher.comnih.gov.

For Trimeprazine, mass spectral peaks have been reported at m/z values such as 58, 84, 100, 198, and 298 nih.gov. These characteristic ions contribute to the identification of Trimeprazine and its biotransformation products. The application of mass spectrometry in metabolic studies allows researchers to identify new metabolic pathways and characterize the various forms in which the drug is excreted or retained in the body nih.govnih.govdituniversity.edu.in. The Human Metabolome Database (HMDB) also includes GC-MS spectra for Trimeprazine, which can be used for metabolite identification hmdb.ca.

UV-Visible Absorption Spectroscopy for Quantitative Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a widely used analytical technique for the quantitative analysis of chemical compounds, including pharmaceuticals. It measures the amount of UV or visible light absorbed by a sample at specific wavelengths, which is directly proportional to the concentration of the analyte according to Beer's Law technologynetworks.comthermofisher.com.

This technique is employed for drug identification, purity checks, and quantitative analysis in various scientific areas technologynetworks.com. For Trimeprazine, UV-Vis spectroscopy can be used to determine its concentration in solutions. The selection of the wavelength corresponding to the maximum absorbance (λmax) of the target substance ensures maximum sensitivity for quantitative analysis technologynetworks.comresearchgate.net. While specific λmax values for Trimeprazine were not detailed in the provided search results, the general principle of using UV-Vis for quantification holds true for compounds with chromophores that absorb in the UV-Vis region technologynetworks.comthermofisher.comresearchgate.netresearchgate.netmsu.edu.

Photochemical and Environmental Degradation of Trimeprazine Enantiomers

Photodegradation Mechanisms under Aerobic Conditions

Trimeprazine (B1682546), a phenothiazine (B1677639) derivative, demonstrates photolability when exposed to UV-A light in an oxygen-containing (aerobic) environment. researchgate.netresearchgate.net The degradation process is predominantly oxidative, leading to the formation of distinct photoproducts. researchgate.netresearchgate.net When a solution of trimeprazine in methanol (B129727) is irradiated, it undergoes oxidative photodegradation. researchgate.net

The core of this reactivity lies within the phenothiazine structure, which is susceptible to photooxidation. Under aerobic conditions, the photochemical reaction of trimeprazine results in the formation of a primary sulfoxide (B87167) product and an N-demethylated product. researchgate.netdaneshyari.com Specifically, the two major photoproducts isolated and identified are N,N2-trimethyl-3-(10H-phenothiazin-10-yl sulfoxide) propan-1-amine and N,2-dimethyl-3-(10H-phenothiazin-10-yl) propan-1-amine. researchgate.net This indicates that the degradation cascade involves both the oxidation of the sulfur atom within the phenothiazine ring and the removal of a methyl group from the aliphatic side chain. researchgate.netresearchgate.net

Table 1: Major Photodegradation Products of Trimeprazine under Aerobic Conditions

| Photoproduct | Chemical Name | Formation Pathway |

|---|---|---|

| Product 1 | N,N2-trimethyl-3-(10H-phenothiazin-10-yl sulfoxide) propan-1-amine | Sulfoxidation |

Role of Singlet Molecular Oxygen in Photodecomposition

The photodecomposition of trimeprazine is significantly driven by the action of singlet molecular oxygen (¹O₂). researchgate.netdaneshyari.com This highly reactive form of oxygen is generated through a Type II photosensitization mechanism, in which the trimeprazine molecule itself acts as the photosensitizer. researchgate.net Upon absorbing UV-A radiation, the trimeprazine molecule transitions to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state. This excited triplet-state trimeprazine molecule can transfer its energy to ground-state molecular oxygen (³O₂), thereby generating singlet oxygen. nih.gov

The crucial role of singlet oxygen in this degradation pathway has been experimentally verified. researchgate.net The use of singlet oxygen scavengers, such as 2,5-dimethylfuran (B142691) (2,5-DMF), has been shown to inhibit the photodegradation of trimeprazine. researchgate.net The presence of these scavengers leads to a reduction in the rate of degradation, providing direct evidence for the involvement of singlet oxygen. researchgate.net This self-sensitized generation of singlet oxygen results in its irreversible reaction with the parent trimeprazine molecule, leading to the formation of the previously mentioned oxidative photoproducts. researchgate.netdaneshyari.com

Environmental Fate and Persistence of (R)-Trimeprazine Enantiomers

The environmental fate of pharmaceuticals like trimeprazine is a complex issue, influenced by factors such as their persistence, mobility, and the potential for their transformation products to have biological effects. mdpi.comnih.gov For chiral compounds, it is also critical to consider that enantiomers can behave differently in biological systems and during degradation processes.

While extensive data specifically on the environmental persistence of the (R)-trimeprazine enantiomer are not widely available, studies on racemic trimeprazine have shown that it undergoes enantioselective biodegradation in activated sludge, a key component of wastewater treatment processes. nih.govupv.es This enantioselectivity implies that microorganisms in the sludge preferentially degrade one enantiomer over the other, leading to a shift in the enantiomeric fraction (EF). nih.gov This is the first evidence of enantioselective biodegradation for trimeprazine. nih.govupv.es

The persistence of (R)-trimeprazine in the environment is therefore dependent on a combination of factors:

Biodegradation: The rate and extent of microbial degradation, which has been demonstrated to be enantioselective. nih.govupv.es This could lead to an accumulation of the more resistant enantiomer in the environment.

Photodegradation: In sunlit surface waters, photodegradation will contribute to the transformation of trimeprazine, as detailed in the preceding sections. researchgate.net

Sorption: The tendency of the compound to attach to soil and sediment particles will affect its transport and availability for degradation. epa.govresearchgate.net

The incomplete breakdown of pharmaceuticals like trimeprazine in the environment is a concern due to their potential toxicity and persistence. mdpi.com The high solubility of many nitrogen-containing heterocyclic compounds can also contribute to their distribution in aquatic systems. mdpi.com Further investigation into the specific environmental behavior and persistence of the (R)-trimeprazine enantiomer is necessary to fully assess its long-term environmental risks.

Table 3: Factors Influencing the Environmental Fate of (R)-Trimeprazine

| Environmental Process | Relevance to (R)-Trimeprazine | Key Considerations |

|---|---|---|

| Biodegradation | A primary pathway for removal in wastewater treatment and natural environments. | The process is enantioselective, which may lead to the enrichment of the (R)- or (S)-enantiomer. nih.gov |

| Photodegradation | A significant degradation pathway in aquatic environments exposed to sunlight. | Results in the formation of oxidative transformation products. researchgate.net |

Future Directions in R Trimeprazine Research

Elucidation of Additional Stereospecific Receptor Interactions

Trimeprazine (B1682546) is known to act as a partial agonist at the histamine (B1213489) H1 receptor (H1R) and interacts with other G protein-coupled receptors (GPCRs), including those involved in serotonin (B10506) and dopamine (B1211576) pathways smolecule.comjci.orgresearchgate.net. The inherent chirality of biological systems, where receptors and enzymes are chiral entities, dictates that enantiomers of a drug can interact differently with these targets mdpi.com. This stereospecificity is critical, as even subtle differences in molecular recognition can lead to significant variations in pharmacological outcomes.

Future research aims to meticulously characterize the stereospecific binding profiles of (R)-Trimeprazine to its known and potential receptor targets. This involves:

High-resolution structural biology: Employing techniques such as X-ray crystallography or cryo-electron microscopy to resolve the atomic-level interactions between (R)-Trimeprazine and its target receptors. This would provide unprecedented insight into the precise binding pockets and conformational changes induced by the (R)-enantiomer, differentiating them from those elicited by the (S)-enantiomer or the racemic mixture.

Quantitative binding assays: Developing and utilizing highly sensitive quantitative binding assays to determine the dissociation constants (Kd) and binding kinetics of (R)-Trimeprazine for various receptors, including different subtypes of histamine, serotonin, and dopamine receptors. This will allow for a comprehensive mapping of its stereospecific affinity landscape.

Functional selectivity studies: Investigating the functional selectivity of (R)-Trimeprazine, exploring whether it preferentially activates or antagonizes specific signaling pathways downstream of receptor activation compared to its (S)-enantiomer. This could reveal novel biased agonism or antagonism, leading to more targeted therapeutic effects with reduced off-target interactions.

Understanding these stereospecific interactions is paramount, as observed with other chiral drugs where enantiomers exhibit divergent potencies and engage in differential interactions with protein residues nih.gov. For example, studies on other compounds have shown that one enantiomer might contribute minimally to inhibition, effectively diluting the activity of the more potent enantiomer in racemic solutions nih.gov. Such detailed elucidation for (R)-Trimeprazine could uncover previously unrecognized therapeutic potential or explain observed pharmacological nuances.

Advanced Preclinical Models for Mechanistic Studies

Current understanding of Trimeprazine's mechanisms includes its ability to increase IRS2 in human islets and enhance pancreatic β cell function in murine models nih.govjci.orgresearchgate.net. To deepen the mechanistic understanding of (R)-Trimeprazine's stereospecific actions, the integration of advanced preclinical models is essential. These models offer a more physiologically relevant environment and enable the dissection of complex biological pathways.

Key directions for advanced preclinical mechanistic studies include:

Organoid and Microphysiological Systems (MPS): These sophisticated in vitro models, also known as "organs-on-a-chip," can recapitulate the complex architecture and functionality of human tissues and organs, such as pancreatic islets or brain regions mdpi.com. Utilizing (R)-Trimeprazine in these systems would allow for the study of its stereospecific effects on cellular processes, signaling cascades, and tissue-level responses in a highly controlled and human-relevant context, minimizing confounding factors present in whole-animal studies.

Genetically Engineered Animal Models: Developing or employing animal models with targeted genetic modifications (e.g., receptor knockouts, overexpression of specific enzymes, or reporter gene systems) will enable the precise identification of the receptors and downstream signaling pathways exclusively modulated by (R)-Trimeprazine. This approach can definitively differentiate the mechanisms attributable to the (R)-enantiomer from those of the (S)-enantiomer or the racemate.

Advanced In Vivo Imaging Techniques: Implementing cutting-edge in vivo imaging modalities, such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) with stereospecific probes, could provide real-time, non-invasive visualization of (R)-Trimeprazine's distribution, target engagement, and subsequent physiological changes within living organisms. This offers a dynamic understanding of its stereospecific pharmacodynamics and pharmacokinetics.

Integrated Multi-Omics Approaches: Combining transcriptomics, proteomics, and metabolomics with chiral analytical techniques will provide a holistic view of the cellular and molecular changes induced by (R)-Trimeprazine. This can reveal novel biomarkers and pathways influenced by its stereospecific actions, offering a deeper understanding of its therapeutic effects and potential off-target interactions.

Rational Design of Novel Analogues with Enhanced Stereoselectivity

Rational drug design, which leverages knowledge of biological targets to create molecules with desired therapeutic effects, presents a significant opportunity to develop novel (R)-Trimeprazine analogues with enhanced stereoselectivity slideshare.net. Given Trimeprazine's tricyclic core and its demonstrated biological activities, designing compounds that specifically harness the beneficial properties of the (R)-enantiomer is a promising avenue.

Future research in this area will focus on:

Detailed Structure-Activity Relationship (SAR) Studies on the Chiral Center: Comprehensive SAR studies are crucial to understand how modifications around the chiral center of Trimeprazine influence its stereospecific binding and activity annualreviews.orgparuluniversity.ac.in. This involves synthesizing a series of analogues with systematic variations in substituents, conformation, and electronic properties, and then evaluating their stereoselective pharmacological profiles.

Computational Chemistry and Molecular Docking: Advanced computational methods, including molecular docking, molecular dynamics simulations, and de novo drug design algorithms, can predict the binding modes and affinities of potential (R)-Trimeprazine analogues to their target receptors slideshare.netnih.gov. These tools can guide the design process by identifying optimal structural features for enhanced stereoselectivity and potency.

Fragment-Based Drug Design (FBDD) and Combinatorial Chemistry: FBDD can identify small molecular fragments that bind to specific sites on a target, which can then be grown or linked to create more complex, highly selective compounds. Coupled with combinatorial chemistry, which allows for the rapid synthesis and screening of large libraries of diverse compounds, these approaches can accelerate the discovery of novel (R)-Trimeprazine analogues with tailored stereoselective properties.

Chiral Synthesis Methodologies: Developing and optimizing efficient and scalable chiral synthetic routes for (R)-Trimeprazine and its analogues is critical to ensure access to pure enantiomers for research and potential therapeutic development. This includes exploring asymmetric synthesis, chiral resolution, and chiral auxiliary strategies.

Exploration of Enantiomer-Specific Biological Activities Beyond Current Understanding

While Trimeprazine is well-known for its role as an antihistamine, sedative, and antiemetic, and its emerging role in pancreatic β cell function wikipedia.orgpharmakb.comsmolecule.comrsc.orgnih.govjci.orgresearchgate.net, the full spectrum of biological activities specific to the (R)-enantiomer remains largely unexplored. It is a fundamental principle of chiral pharmacology that enantiomers can exhibit distinct pharmacokinetic, pharmacodynamic, and even toxicological profiles mdpi.comacs.orgnih.gov. The enantiomer primarily responsible for the desired biological effect is termed the "eutomer," while the less active or inactive counterpart is the "distomer" mdpi.com.

Future research should prioritize the systematic exploration of novel enantiomer-specific biological activities of (R)-Trimeprazine:

Discovery of Novel Therapeutic Applications: Investigating whether (R)-Trimeprazine possesses unique therapeutic effects in disease areas where the racemic mixture or the (S)-enantiomer may be less effective or associated with undesirable side effects. This could involve screening (R)-Trimeprazine in a broad range of phenotypic assays and disease models to identify unexpected biological activities that are dependent on its specific stereochemistry. For example, further investigation into the precise role of the (R)-enantiomer in the observed effects on IRS2 and pancreatic β cells could reveal a more potent or selective action compared to the racemate nih.govjci.orgresearchgate.net.

Investigation of Stereoselective Metabolism and Disposition: A thorough understanding of how (R)-Trimeprazine is metabolized, distributed, and eliminated in biological systems, and how this differs from the (S)-enantiomer, is critical acs.orgnih.gov. Stereoselective metabolism can significantly impact the in vivo exposure and, consequently, the biological activity and duration of action of each enantiomer. Advanced analytical techniques, such as chiral liquid chromatography-tandem mass spectrometry, will be indispensable for these studies researchgate.netmdpi.com.

Exploration of Enantiomer-Specific Toxicity and Safety Profiles: While beyond the scope of this article's content exclusions, future research will inherently need to consider how the stereochemistry of Trimeprazine might influence its safety profile, as differences in toxicity between enantiomers have been observed for other chiral drugs mdpi.com. This understanding would be crucial for developing (R)-Trimeprazine as a single-enantiomer drug with an improved therapeutic index.

Q & A

Q. What standardized methods are recommended for quantifying (R)-Trimeprazine in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a spectrophotometric procedure for content uniformity analysis. Key steps include:

- Dissolving tablets in 0.1 N HCl, filtering, and diluting to achieve ~5 µg/mL concentrations.

- Measuring absorbance at 251 nm (λmax) and 276 nm using a reference standard.

- Calculating purity via the formula:

where = labeled quantity, = dilution factor, = standard concentration, and subscripts denote test/standard solutions .

Q. How should (R)-Trimeprazine be prepared for in vitro studies, considering solubility and stability?

Q. What is the pharmacological basis for (R)-Trimeprazine’s dual effects on histamine release?

(R)-Trimeprazine acts as a histamine H1 receptor antagonist (Ki = 0.72 nM) but induces histamine release at higher concentrations (RC₅₀ = 1.03 µM). This biphasic behavior requires dose-response validation in isolated human lung fragments, where it inhibits anti-IgE-induced histamine release (IC₅₀ = 19 nM) .

Advanced Research Questions

Q. How can enantiomeric excess of (R)-Trimeprazine be determined without enantiopure standards?

- Use chiral liquid chromatography (e.g., AGP column) with UV/CD/fluorescence detection.

- Calibrate using nonracemic mixtures (e.g., commercial promethazine/trimeprazine).

- Validate via recovery assays in biological matrices (e.g., human serum) with solid-phase extraction (SPE), achieving >90% recovery and LODs of 0.02–1.1 µg .

Q. What methodologies enable pharmacokinetic profiling of (R)-Trimeprazine in small-volume biological samples?

- Drop-to-drop solvent microextraction (DDSME) : Extract from 8 µL rat blood/urine using organic solvents (e.g., octanol), optimize pH/salt conditions, and analyze via GC/MS.

- Achieve linearity (0.2–10 µg/mL) and LODs of 0.05 µg/mL in water. Compare enrichment factors with hollow-fiber liquid-phase microextraction (HF-LPME) for validation .

Q. How does (R)-Trimeprazine enhance pancreatic β-cell function, and what experimental models confirm this?

- Mechanism : Increases IRS2 mRNA via CREB phosphorylation, promoting β-cell replication in human islets and mice.

- In vivo validation : Administer 10 mg/kg/day to NOD mice; synergize with anti-CD3 antibodies to delay diabetes onset. Use streptozotocin (STZ)-induced diabetic mice for transplant efficacy studies .

Q. How can contradictory data on (R)-Trimeprazine’s thyroid hormone modulation be resolved?

- In vitro assays : Test metabolites (e.g., trimeprazine sulfoxide, 3-hydroxy-trimeprazine) for iodine trapping and thyroperoxidase (TPO) inhibition.

- In vivo models : Compare TSH levels in rats treated with (R)-Trimeprazine vs. metabolites, using radioimmunoassays for T3/T4 quantification .

Q. What strategies mitigate CYP2D6-mediated drug interactions with (R)-Trimeprazine in vitro?

- Co-incubate with CYP2D6 substrates (e.g., aripiprazole) in human liver microsomes.

- Measure metabolite formation via LC-MS/MS. Use quinidine as a positive control inhibitor to benchmark interaction potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.